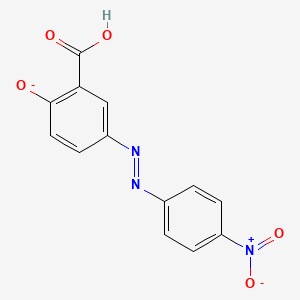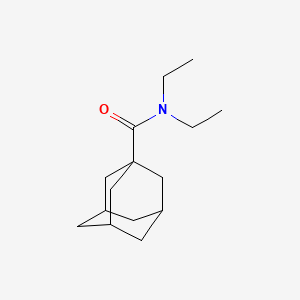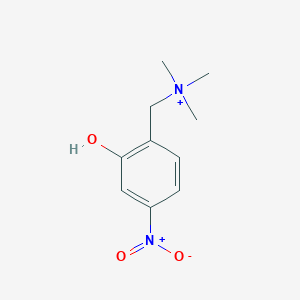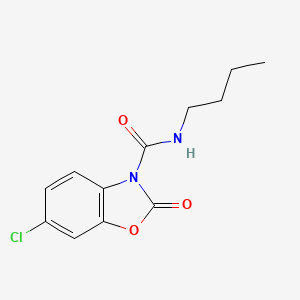
Sodium; 2-hydroxy-5-(4-nitro-phenylazo)-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[(1E)-2-(4-nitrophenyl)diazen-1-yl]benzoate is an organic compound known for its vibrant color and its use in various scientific applications. This compound is part of the azo dye family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound’s structure includes a hydroxyl group (-OH) and a nitro group (-NO2), which contribute to its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[(1E)-2-(4-nitrophenyl)diazen-1-yl]benzoate typically involves a diazo-coupling reaction. This process starts with the diazotization of 4-nitroaniline, followed by coupling with 2-hydroxybenzoic acid in an alkaline solution. The reaction yields the desired compound in a moderate yield of around 48% . Recrystallization from a toluene-acetone mixture (3:1 v/v) can be used to purify the product, resulting in red-orange crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the diazo-coupling reaction under controlled conditions to ensure consistent quality and yield. Industrial processes would likely include continuous flow reactors and automated purification systems to handle large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(1E)-2-(4-nitrophenyl)diazen-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Hydroxy-5-[(1E)-2-(4-nitrophenyl)diazen-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and other materials
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, releasing nitrogen gas (N2). This property is exploited in various applications, such as dyeing and staining, where the color change is a key feature. The hydroxyl and nitro groups also contribute to the compound’s reactivity and interactions with other molecules, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-[(1E)-2-(4-methoxyphenyl)diazen-1-yl]benzoate
- 2-Hydroxy-5-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate
- 2-Hydroxy-5-[(1E)-2-(4-chlorophenyl)diazen-1-yl]benzoate
Uniqueness
2-Hydroxy-5-[(1E)-2-(4-nitrophenyl)diazen-1-yl]benzoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs with different substituents .
Properties
IUPAC Name |
2-carboxy-4-[(4-nitrophenyl)diazenyl]phenolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJPMMYYRNHJAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N3O5- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)

![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
